molecular formula C20H17ClN6O3S B11263339 N-(3-chloro-2-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11263339
M. Wt: 456.9 g/mol
InChI Key: WDEAFZRODJMYHF-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazolotriazine Core: The triazolotriazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and cyanuric chloride under controlled conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-methoxyphenylamine.

    Attachment of the Chloro-methylphenyl Group: The chloro-methylphenyl group is attached through a coupling reaction with 3-chloro-2-methylphenylamine.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Material Science: Exploration of its properties for use in advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chloro-2-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide
  • **N-(3-chloro-2-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(3-chloro-2-methylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide lies in its specific structural features, such as the triazolotriazine core and the presence of both chloro and methoxy substituents. These features may confer unique biological or chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17ClN6O3S

Molecular Weight

456.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17ClN6O3S/c1-11-14(21)4-3-5-15(11)22-16(28)10-31-20-25-24-19-23-18(29)17(26-27(19)20)12-6-8-13(30-2)9-7-12/h3-9H,10H2,1-2H3,(H,22,28)(H,23,24,29)

InChI Key

WDEAFZRODJMYHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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